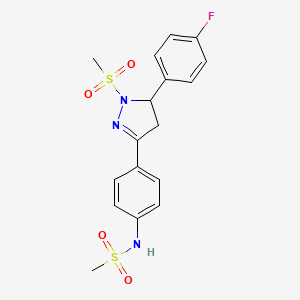

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

描述

The compound N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 4-fluorophenyl group at the 5-position of the pyrazoline ring and dual sulfonamide moieties (one methylsulfonyl group at the pyrazoline nitrogen and a methanesulfonamide substituent on the para-phenyl ring).

属性

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-15-9-5-12(6-10-15)16-11-17(21(19-16)27(2,24)25)13-3-7-14(18)8-4-13/h3-10,17,20H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQATLHDWOMCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, including:

Formation of the pyrazole ring through cyclization of suitable hydrazines and α,β-unsaturated ketones.

Introduction of the fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Incorporation of the methanesulfonamide group using sulfonylation reactions with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

The large-scale production of this compound requires optimization of reaction conditions to improve yield and purity. Typical industrial methods might include:

Use of flow chemistry techniques to enhance reaction efficiency.

Employment of robust purification processes, such as recrystallization and column chromatography.

化学反应分析

Types of Reactions

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions:

Oxidation: Possible at the methylsulfonyl group, leading to sulfoxide or sulfone derivatives.

Reduction: The nitro group can be reduced to an amine using metal catalysts.

Substitution: Nucleophilic aromatic substitution reactions can be carried out on the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate.

Reduction: Catalytic hydrogenation with palladium on carbon.

Substitution: Strong nucleophiles like sodium methoxide.

Major Products Formed

Depending on the reaction, major products include:

Sulfoxide and sulfone derivatives (from oxidation).

Amine derivatives (from reduction).

Variously substituted aromatics (from nucleophilic aromatic substitution).

科学研究应用

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including the compound . Research indicates that pyrazole-based compounds can inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, derivatives similar to N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have shown significant anti-inflammatory activity in various assays, making them promising candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that pyrazole derivatives exhibit activity against a range of bacterial strains. For example, certain synthesized pyrazoles have shown effectiveness against E. coli and Staphylococcus aureus, suggesting that this compound could be explored further for potential use in combating infections .

Anticancer Potential

Research into the anticancer properties of pyrazole derivatives has revealed that some compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of this compound may enhance its efficacy against certain cancer types, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Anti-inflammatory Activity Case Study

In a study by Bandgar et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in rats. The results indicated that compounds structurally similar to this compound exhibited significant reductions in inflammation markers compared to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Efficacy Case Study

Another research effort focused on evaluating the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. Compounds exhibiting structural similarities to this compound were found to have notable antibacterial activity, suggesting potential applications in developing new antibiotics .

作用机制

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects through:

Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.

Pathways Involved: Disruption of cellular signaling pathways involved in inflammation or cell proliferation.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the pyrazoline core, aromatic rings, and sulfonamide groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Analogs

*Molecular formula of the target compound inferred from substituent patterns.

Key Observations

In contrast, the 4-trifluoromethylphenyl group in 4n is strongly electron-withdrawing, which may increase metabolic stability but reduce solubility. The 4-dimethylaminophenyl substituent in provides electron-donating properties, possibly altering charge distribution and pharmacokinetics.

Sulfonamide Variations :

- The dual methylsulfonyl groups in the target compound and may improve crystallinity and thermal stability compared to analogs with bulkier substituents (e.g., 4af with a methylbenzenesulfonamide).

- Ethanesulfonamide in introduces a longer alkyl chain, which could modulate lipophilicity and membrane permeability.

Higher melting points in 4n (109–110°C) vs. 4af (69–70°C) correlate with increased molecular rigidity from the trifluoromethyl group .

Methodological Considerations

- Crystallography and Validation : The widespread use of SHELX programs (e.g., SHELXL, SHELXS) for structure determination ensures accurate comparisons of bond lengths and angles. For example, the pyrazoline ring in was validated with an R factor of 0.056, highlighting structural reliability .

- Spectroscopic Data : NMR and HRMS data for analogs (e.g., 4n ) provide benchmarks for verifying the target compound’s purity and structure.

生物活性

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound primarily targets Equilibrative Nucleoside Transporters (ENTs) , specifically showing a higher selectivity for ENT2 compared to ENT1. This interaction is crucial as ENTs are involved in the transport of nucleosides across cell membranes, impacting various biochemical pathways related to nucleoside metabolism.

Biological Activity

The biological activities of this compound can be categorized into several areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups, like the aliphatic amide linkage, enhances the antimicrobial efficacy of these compounds .

3. Anticancer Potential

Certain pyrazole derivatives have been evaluated for their anticancer activity. The ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been noted, suggesting that the compound may hold promise in cancer therapy .

Pharmacokinetics

The interaction with ENTs suggests that the compound may exhibit favorable pharmacokinetic properties, including significant bioavailability. Factors such as pH, temperature, and the presence of other molecules can influence its pharmacokinetic profile and overall effectiveness.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of similar pyrazole compounds:

| Study | Compound Tested | Biological Activity | Key Findings |

|---|---|---|---|

| Selvam et al. (2014) | 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-substituted phenyl)pyrazoles | Anti-inflammatory | Inhibition rates up to 85% for TNF-α at 10 µM |

| Chovatia et al. (2016) | 1-acetyl-3,5-diaryl-pyrazole derivatives | Antimicrobial | Effective against Bacillus subtilis and E. coli |

| Argade et al. (2017) | Pyrazole with oxazol-5-one | Antimicrobial | Showed high activity against standard drugs like ampicillin |

常见问题

Q. What are the established synthetic routes for this sulfonamide-pyrazole derivative?

The compound can be synthesized via multi-step protocols involving cyclocondensation and sulfonylation. Key steps include:

- Cyclization : Formation of the dihydropyrazole core via [3+2] cycloaddition between hydrazines and α,β-unsaturated ketones (e.g., 4-fluorophenyl-substituted enones) .

- Sulfonylation : Introduction of methylsulfonyl groups using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Q. Which spectroscopic and crystallographic methods confirm its structural identity?

- NMR : - and -NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, sulfonamide signals at δ 3.0–3.3 ppm) .

- X-ray diffraction : Single-crystal analysis (e.g., monoclinic space group, ) with SHELXL refinement (-factor < 0.06) validates bond lengths/angles and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can SHELXL be optimized for refining disordered regions in its crystal structure?

- Restraints : Apply DELU and SIMU instructions to stabilize anisotropic displacement parameters for overlapping atoms .

- Twin refinement : Use TWIN and BASF commands if twinning is detected (common in monoclinic systems) .

- Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry and CIF validation tools .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

- Metabolic profiling : Use deuterated analogs (e.g., replacing with ) to track metabolic pathways via LC-MS (e.g., Chromolith columns for high resolution) .

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals to improve bioavailability .

Q. How to design deuterated analogs for studying metabolic stability?

- Deuteration sites : Replace hydrogens at metabolically labile positions (e.g., methyl groups in sulfonamide) using deuterated reagents (e.g., ) .

- Analytical validation : Confirm deuteration efficiency via -NMR or mass spectrometry (HRMS error < 2 ppm) .

Q. Which computational methods predict intermolecular interactions in its crystal lattice?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。